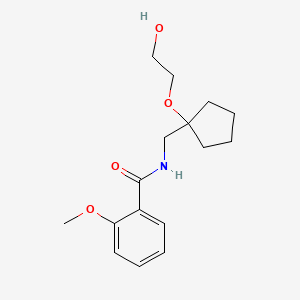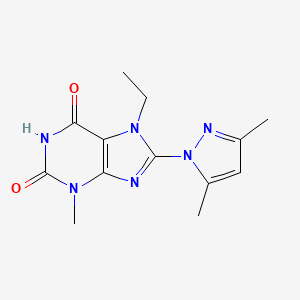
8-(3,5-Dimethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3,5-Dimethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione is a complex organic compound belonging to the purine derivatives family. This compound features a pyrazolyl group attached to a purine ring system, which is further substituted with methyl and ethyl groups. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(3,5-Dimethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione typically involves multiple steps, starting with the preparation of the pyrazolyl precursor. The initial step often includes the reaction of 3,5-dimethylpyrazole with an appropriate halogenating agent to introduce a reactive site for further substitution.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions. The process involves the use of catalysts to enhance the reaction rates and improve yields. The reaction mixture is carefully monitored to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives, including hydroxylated and carboxylated products.
Reduction: Reduction reactions typically yield hydrogenated derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, 8-(3,5-Dimethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione is utilized to study the interactions between purine derivatives and biological macromolecules. It helps in understanding the role of purines in cellular processes.
Medicine: The compound has potential medicinal applications, particularly in the development of antiviral and anticancer drugs. Its unique structure allows it to interact with specific biological targets, making it a valuable candidate for drug design.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism by which 8-(3,5-Dimethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
7-ethyl-3-methylpurine-2,6-dione: A purine derivative without the pyrazolyl group.
8-(3,5-dimethylpyrazolyl)adenine: Another purine derivative with a similar pyrazolyl group.
Uniqueness: 8-(3,5-Dimethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione stands out due to its unique combination of substituents on the purine ring. This combination provides distinct chemical and biological properties compared to its similar compounds, making it a valuable tool in scientific research and industrial applications.
特性
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c1-5-18-9-10(17(4)13(21)15-11(9)20)14-12(18)19-8(3)6-7(2)16-19/h6H,5H2,1-4H3,(H,15,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNJIGIPNXIDGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
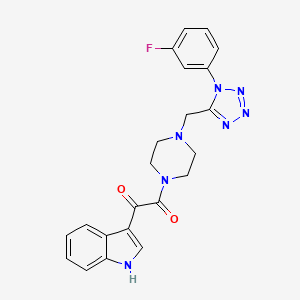
![(Z)-ethyl 2-(2-((4-oxo-4H-chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2849899.png)
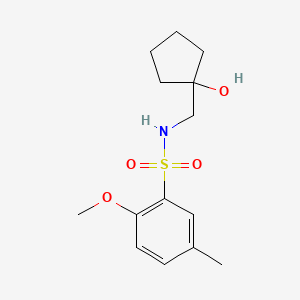
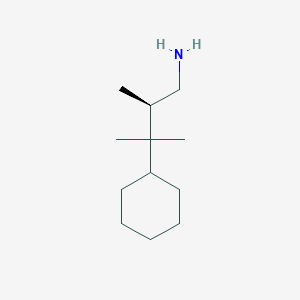
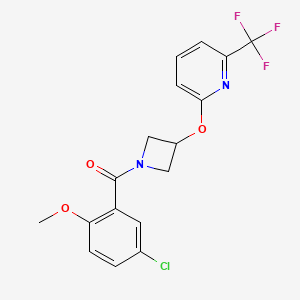
![N-(4-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide](/img/structure/B2849903.png)
![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2849905.png)

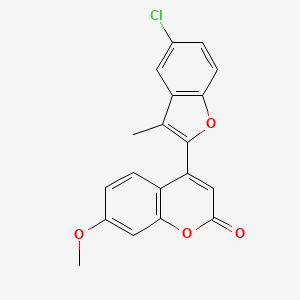
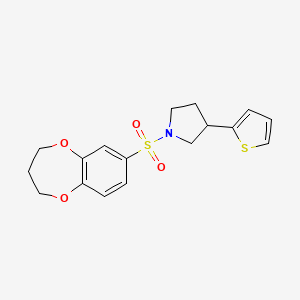
![2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B2849913.png)

![N-(4-chlorophenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B2849917.png)
